2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c22-15-5-1-3-7-18(15)27-12-20(25)23-13-9-10-17-14(11-13)21(26)24-16-6-2-4-8-19(16)28-17/h1-11H,12H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBNEVIYVLLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a member of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis pathways, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C23H19FN2O4
- Molecular Weight : Approximately 406.4 g/mol
- Key Functional Groups :
- Dibenzo[b,f][1,4]oxazepine core
- Fluorophenoxy group
- Acetamide moiety
Structural Representation
| Property | Description |
|---|---|
| Molecular Structure | Molecular Structure |
| Boiling Point | N/A |
| Melting Point | N/A |
| Density | N/A |
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results against various human tumor cell lines. For instance, compounds with similar structural features displayed effective inhibition against HL-60 and BGC-823 tumor cells .
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in preclinical models, suggesting potential for neurological applications .
Case Studies
-
Antitumor Activity Evaluation
- A study evaluated the antitumor efficacy of various dibenzo[b,f][1,4]oxazepine derivatives. Compounds with structural similarities to the target compound showed significant cytotoxicity against multiple cancer cell lines.
- Results : The most effective compounds had EC50 values comparable to established chemotherapeutics.
- Anticonvulsant Screening
Synthetic Routes
The synthesis of This compound typically involves multi-step organic synthesis techniques:
-
Formation of Dibenzo[b,f][1,4]oxazepine Core :
- Utilization of cyclization reactions to form the oxazepine structure.
-
Introduction of Fluorophenoxy Group :
- Electrophilic substitution reactions to attach the fluorophenoxy moiety.
-
Acetamide Formation :
- Amide coupling reactions to introduce the acetamide group.
Reaction Conditions
Careful control of reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorophenyl analog (8c) exhibited higher synthetic yield (83%) compared to chlorinated derivatives (e.g., 8d: 49%), suggesting fluorine’s electron-withdrawing nature enhances reaction efficiency .
- Heteroaryl Modifications : Pyrazine (8f) and thiophene (8g) analogs demonstrated reduced yields (<50%), highlighting challenges in coupling bulkier heterocycles .
Core Heterocycle Modifications
Replacement of the oxazepin core with thiazepin or sulfonamide variants alters pharmacological profiles:
Key Observations :
- Thiazepine derivatives (e.g., compound 31) show nanomolar affinity for D2 dopamine receptors, whereas oxazepin analogs lack direct activity data .
- Sulfur in thiazepines may enhance lipophilicity and membrane permeability compared to oxygen in oxazepines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
